molecular formula C12H16O2 B14368091 1-Butanone, 3-ethoxy-1-phenyl- CAS No. 90449-93-7

1-Butanone, 3-ethoxy-1-phenyl-

Cat. No.: B14368091
CAS No.: 90449-93-7
M. Wt: 192.25 g/mol
InChI Key: QANNWEQEHKZBDM-UHFFFAOYSA-N
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Description

1-Butanone, 3-ethoxy-1-phenyl- is an organic compound with the molecular formula C12H16O2 It is a derivative of butanone, where the hydrogen atom at the third position is replaced by an ethoxy group and the first position is substituted with a phenyl group

Properties

CAS No.

90449-93-7

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

3-ethoxy-1-phenylbutan-1-one

InChI

InChI=1S/C12H16O2/c1-3-14-10(2)9-12(13)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3

InChI Key

QANNWEQEHKZBDM-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)CC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butanone, 3-ethoxy-1-phenyl- can be synthesized through several methods. One common approach involves the alkylation of 3-ethoxy-1-phenyl-1-propanone with a suitable alkylating agent under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the starting material, followed by the addition of an alkyl halide to introduce the butanone moiety.

Industrial Production Methods: In an industrial setting, the production of 1-Butanone, 3-ethoxy-1-phenyl- may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process might include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The ketone group in 1-butanone, 3-ethoxy-1-phenyl- undergoes nucleophilic additions due to the electrophilic nature of the carbonyl carbon.

Reaction Type Reagents/Conditions Product Mechanistic Pathway
Grignard AdditionRMgX (R = alkyl/aryl)Tertiary alcoholNucleophilic attack on carbonyl carbon, followed by protonation .
Aldol CondensationBase (e.g., NaOH), heatβ-Hydroxy ketone or α,β-unsaturated ketoneEnolate formation, nucleophilic attack on electrophilic carbonyl .

Example : Crossed aldol reactions with aldehydes yield α,β-unsaturated ketones. For instance, reaction with benzaldehyde produces 3-hydroxy-3-methyl-1-phenyl-1-butanone under basic conditions .

Acid-Catalyzed Reactions

The ethoxy group and ketone functionality participate in acid-mediated transformations.

Reaction Type Reagents/Conditions Product Mechanistic Pathway
Ether HydrolysisH₃O⁺, H₂O, heat3-Hydroxy-1-phenylbutanoneAcid-catalyzed cleavage of the ethoxy group to form a hydroxy intermediate .
Ketal FormationDiols, H⁺Cyclic ketalAcid-catalyzed nucleophilic addition of diol to ketone .

Key Insight : The ethoxy group stabilizes intermediates during hydrolysis, influencing reaction kinetics .

Oxidation and Reduction

The ketone group is redox-active under controlled conditions.

Reaction Type Reagents/Conditions Product Mechanistic Pathway
Ketone ReductionNaBH₄ or LiAlH₄Secondary alcoholHydride transfer to carbonyl carbon .
OxidationKMnO₄, acidic conditionsCarboxylic acidCleavage of α-C–H bonds to form a carboxylic acid .

Note : Reduction with NaBH₄ selectively targets the ketone without affecting the ethoxy group .

Electrophilic Aromatic Substitution

The phenyl ring undergoes substitution reactions, with regioselectivity influenced by the ketone’s electron-withdrawing effect.

Reaction Type Reagents/Conditions Product Mechanistic Pathway
NitrationHNO₃, H₂SO₄3-Ethoxy-1-(3-nitrophenyl)butanoneNitronium ion attack at meta position due to ketone’s deactivating effect .
SulfonationH₂SO₄, SO₃3-Ethoxy-1-(sulfophenyl)butanoneElectrophilic substitution at meta position .

Experimental Evidence : Nitration occurs predominantly at the meta position, as predicted by directing effects .

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes above 200°C, releasing CO and phenyl radicals .

  • Photoreactivity : UV exposure induces Norrish-type cleavage of the ketone group .

Scientific Research Applications

1-Butanone, 3-ethoxy-1-phenyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Butanone, 3-ethoxy-1-phenyl- involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in biochemical pathways. The ethoxy and phenyl groups influence the compound’s reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

    1-Butanone, 1-phenyl-: Similar structure but lacks the ethoxy group.

    1-Butanone, 3-methyl-1-phenyl-: Similar structure with a methyl group instead of an ethoxy group.

Uniqueness: 1-Butanone, 3-ethoxy-1-phenyl- is unique due to the presence of both an ethoxy group and a phenyl group, which confer distinct chemical properties and reactivity compared to its analogs. The ethoxy group increases the compound’s solubility and can participate in hydrogen bonding, while the phenyl group enhances its stability and aromatic character.

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